molecular formula C8H11ClN2O2 B1452790 1-(2-Nitrophenyl)ethan-1-amine hydrochloride CAS No. 148657-37-8

1-(2-Nitrophenyl)ethan-1-amine hydrochloride

Cat. No.: B1452790
CAS No.: 148657-37-8
M. Wt: 202.64 g/mol
InChI Key: HFXVLGOYQIKRTO-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanamine moiety. This structure imparts unique chemical properties to the compound, making it valuable for various synthetic and analytical purposes .

Preparation Methods

The synthesis of 1-(2-nitrophenyl)ethan-1-amine hydrochloride typically involves the nitration of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the nitration of ethylbenzene to form 2-nitroethylbenzene, which is then subjected to reductive amination to yield 1-(2-nitrophenyl)ethan-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Nitrophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

1-(2-Nitrophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)ethan-1-amine hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

1-(2-Nitrophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and suitability for various applications .

Properties

IUPAC Name

1-(2-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVLGOYQIKRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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